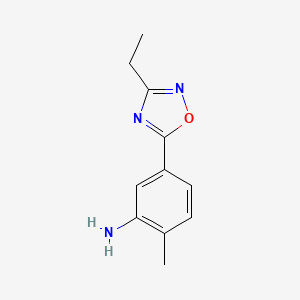![molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4](/img/structure/B1517067.png)
3-[(Cyclopropylmethoxy)methyl]aniline
説明
“3-[(Cyclopropylmethoxy)methyl]aniline” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(Cyclopropylmethoxy)methyl]aniline” is 1S/C11H15NO/c12-11-3-1-2-10 (6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 .Physical And Chemical Properties Analysis
“3-[(Cyclopropylmethoxy)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 177.25 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Fluorescent Sensing of Metal Ions
The study by Tian et al. (2015) highlights the use of a Schiff-base fluorescent sensor, structurally related to 3-[(Cyclopropylmethoxy)methyl]aniline, for detecting aluminum(III) ions in living cells. The sensor showed a significant enhancement in fluorescence upon the addition of Al3+ ions, making it a practical system for monitoring Al3+ concentrations in biological systems (Tian, Yan, Yang, & Tian, 2015).
Antimicrobial Activity
Refaat, Moneer, and Khalil (2004) explored the synthesis of certain quinoxaline derivatives, some of which are structurally similar to 3-[(Cyclopropylmethoxy)methyl]aniline, and evaluated their antimicrobial activity. They found that all selected compounds exhibit antimicrobial activity, with one compound demonstrating a broad spectrum of activity (Refaat, Moneer, & Khalil, 2004).
Bacterial Transformation of Substituted Anilines
Paris and Wolfe (1987) investigated the microbial transformation of a series of substituted anilines, which can include compounds like 3-[(Cyclopropylmethoxy)methyl]aniline. They discovered that the transformation rate of these compounds varied with the substituent's steric parameters, impacting their environmental and biological degradation pathways (Paris & Wolfe, 1987).
Catalytic Allylation Reactions
Ozawa et al. (2002) discussed the use of (pi-allyl)palladium complexes bearing phosphorus ligands in the catalysis of direct conversion of allylic alcohols. These complexes efficiently catalyzed N-Allylation of aniline, a reaction potentially relevant to compounds like 3-[(Cyclopropylmethoxy)methyl]aniline (Ozawa, Okamoto, Kawagishi, Yamamoto, Minami, & Yoshifuji, 2002).
Electroluminescence Applications
Vezzu et al. (2010) studied highly luminescent tetradentate bis-cyclometalated platinum complexes, which involve N,N-di(phenyl)aniline derivatives, potentially including 3-[(Cyclopropylmethoxy)methyl]aniline. These complexes showed promising applications in organic light-emitting diodes (OLEDs) due to their structured emission spectra and long lifetimes (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Safety and Hazards
The safety information for “3-[(Cyclopropylmethoxy)methyl]aniline” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylmethoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
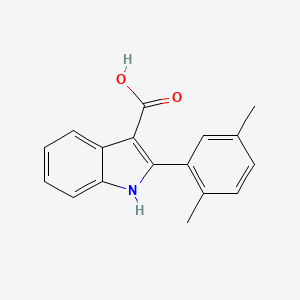

![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
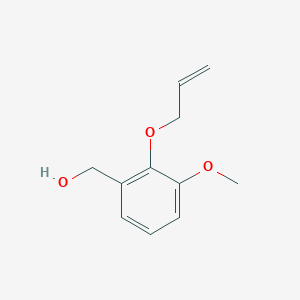
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
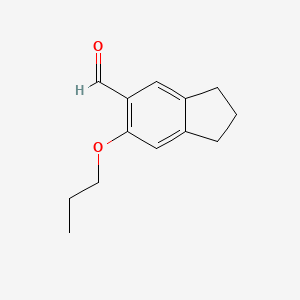
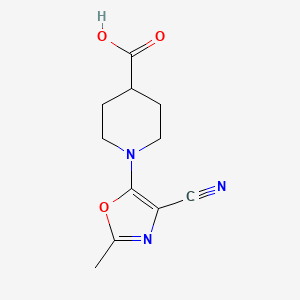
![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

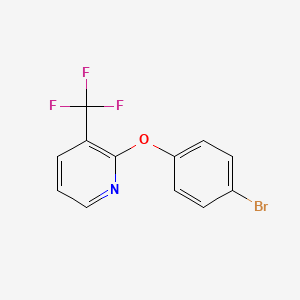
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)
